molecular formula C20H16BrN3O2S B11606322 (7Z)-3-(4-acetylphenyl)-7-(3-bromobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(4-acetylphenyl)-7-(3-bromobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11606322
M. Wt: 442.3 g/mol
InChI Key: COBRGBWDQBFGQI-ZDLGFXPLSA-N
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Description

(7Z)-3-(4-acetylphenyl)-7-(3-bromobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a complex organic compound that belongs to the class of thiazolo-triazine derivatives. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a][1,3,5]triazin-6(7H)-one core, substituted with an acetylphenyl group and a bromobenzylidene group. The compound’s structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-3-(4-acetylphenyl)-7-(3-bromobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolo[3,2-a][1,3,5]triazin-6(7H)-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetylphenyl group: This step involves the acetylation of the phenyl ring using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

    Addition of the bromobenzylidene group: The final step involves the condensation of the bromobenzylidene moiety with the thiazolo-triazine core under basic conditions, often using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7Z)-3-(4-acetylphenyl)-7-(3-bromobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

(7Z)-3-(4-acetylphenyl)-7-(3-bromobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (7Z)-3-(4-acetylphenyl)-7-(3-bromobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interacting with cellular components: Affecting cellular processes such as signal transduction, gene expression, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Acetylacetone: Another compound with a diketone structure.

    Diketene: A reactive intermediate used in the synthesis of various compounds.

Uniqueness

(7Z)-3-(4-acetylphenyl)-7-(3-bromobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler compounds. Its combination of functional groups and the thiazolo-triazine core makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H16BrN3O2S

Molecular Weight

442.3 g/mol

IUPAC Name

(7Z)-3-(4-acetylphenyl)-7-[(3-bromophenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H16BrN3O2S/c1-13(25)15-5-7-17(8-6-15)23-11-22-20-24(12-23)19(26)18(27-20)10-14-3-2-4-16(21)9-14/h2-10H,11-12H2,1H3/b18-10-

InChI Key

COBRGBWDQBFGQI-ZDLGFXPLSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/S3

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC(=CC=C4)Br)S3

Origin of Product

United States

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